

# The Toxicological Profile and Safety Assessment of Erucamide: A Technical Guide

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## Compound of Interest

Compound Name: *Erucamide*

Cat. No.: *B086657*

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## Introduction

**Erucamide**, the amide derivative of erucic acid (cis-13-docosenoic acid), is a fatty acid amide widely utilized as a slip agent and anti-blocking additive in the polymer industry. Its primary function is to reduce the coefficient of friction on the surface of plastic films and sheets, facilitating easier handling and processing.<sup>[1][2][3]</sup> Given its extensive use in food packaging materials, a thorough understanding of its toxicological profile and safety is paramount for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the available toxicological data, experimental methodologies, and safety assessments of **erucamide**.

## Acute Toxicity

**Erucamide** exhibits a low level of acute toxicity across various routes of exposure.<sup>[1][4]</sup> The available data consistently indicate that it is not harmful after a single, short-term exposure.

Table 1: Summary of Acute Toxicity Data for **Erucamide**

Study Type	Species	Route of Exposure	Key Findings	Reference
Acute Oral Toxicity	Rat	Oral	LD50 > 2000 mg/kg body weight. No treatment-related effects on survival, clinical signs, body weight, or necropsy findings were observed.	
Acute Dermal Toxicity	Rat	Dermal	LD50 > 2000 mg/kg body weight.	
Acute Inhalation Toxicity	Rat	Inhalation	LC50 > 2.8 mg/L. Ruffled fur was observed in all animals one hour after exposure, with no further clinical signs from day 2 onwards.	

## Experimental Protocols: Acute Toxicity Studies

Acute Oral Toxicity (Modified from OECD Guideline 420)

- Test Substance: **Erucamide**
- Species: Wistar rats (sexes typically balanced)
- Administration: A single dose administered by oral gavage.

- Dosage: A limit test is often performed at 2000 mg/kg body weight.
- Vehicle: Corn oil is a common vehicle.
- Observation Period: 14 days.
- Parameters Observed:
  - Clinical Signs: Monitored at 1/2, 1, 2, and 4 hours post-dosing, and then daily for 14 days.
  - Body Weight: Recorded prior to dosing and on days 7 and 14.
  - Gross Pathology: All animals are subjected to a gross pathological examination at the end of the observation period.

## Repeated Dose Toxicity

Subchronic toxicity studies have been conducted to evaluate the potential adverse effects of repeated exposure to **erucamide** over a longer duration.

Table 2: Summary of Repeated Dose Toxicity Data for **Erucamide**

Study Type	Species	Duration	Route of Exposure	Key Findings	Reference
Subchronic Toxicity	Rat	90 days	Oral	NOAEL $\geq$ 1000 mg/kg/day (highest dose tested). No adverse effects were reported. Neurobehavioral screening showed no signs of neurotoxicity.	

## Experimental Protocol: 90-Day Subchronic Oral Toxicity Study (General Principles based on OECD Guideline 408)

- Test Substance: **Erucamide**
- Species: Wistar rats
- Groups: Typically, three dose groups and a control group.
- Administration: Administered orally (e.g., via diet or gavage) daily for 90 days.
- Dosage Levels: A high dose, such as 1000 mg/kg/day, is often used as a limit dose when low toxicity is expected.
- Parameters Evaluated:
  - Clinical Observations: Daily checks for signs of toxicity.

- Body Weight and Food Consumption: Measured weekly.
- Ophthalmology: Examined before and at the end of the study.
- Hematology and Clinical Chemistry: Blood samples are collected at termination for analysis of various parameters.
- Urinalysis: Conducted at termination.
- Neurobehavioral Screening: A functional observational battery (FOB) and motor activity tests are performed.
- Gross Necropsy and Organ Weights: Performed on all animals.
- Histopathology: Microscopic examination of a comprehensive set of tissues and organs.

## Genetic and Developmental Toxicity

**Erucamide** has been evaluated for its potential to cause genetic mutations and to interfere with normal development. The results from these studies indicate a lack of genotoxic or developmental effects.

Table 3: Summary of Genotoxicity and Developmental Toxicity Data for **Erucamide**

Study Type	System	Key Findings	Reference
Mutagenicity/Genotoxicity	In vitro mammalian chromosome aberration test (OECD 473) in Chinese hamster lung fibroblasts (V79)	Negative results.	
Developmental Toxicity	Rat	Maternal and Developmental NOAEL $\geq$ 1000 mg/kg/day (highest dose tested). No adverse maternal or developmental effects were observed.	
Reproductive Toxicity	Rat	No dedicated reproductive toxicity studies are available. However, no effects on reproduction parameters were observed in the 90-day study.	

## Experimental Protocol: In Vitro Mammalian Chromosome Aberration Test (OECD Guideline 473)

- Test System: Chinese hamster lung fibroblasts (V79 cells).
- Method: Cells are treated with **erucamide** at various concentrations, both with and without metabolic activation (e.g., S9 mix).
- Exposure: Cells are exposed for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a continuous period.

- Analysis: Cells are harvested, and metaphase chromosomes are examined for structural aberrations.

## Carcinogenicity and Other Toxicological Endpoints

There are no long-term carcinogenicity studies available for **erucamide**. However, based on the lack of genotoxicity and the absence of adverse effects in subchronic studies, the concern for carcinogenicity is considered low. **Erucamide** is also not found to be a skin or eye irritant, nor a skin sensitizer.

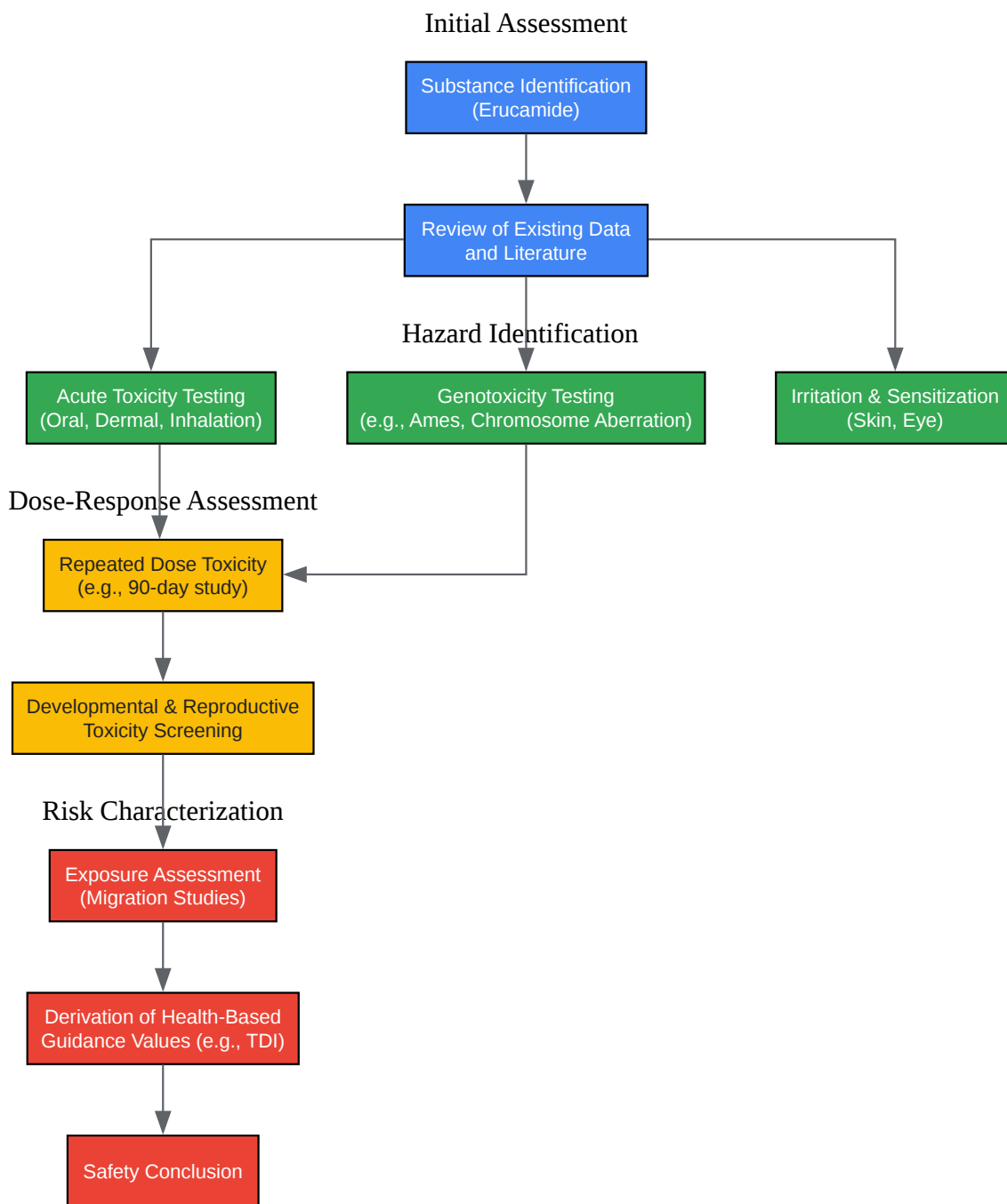
## Migration from Food Contact Materials

As an additive in food packaging, the migration of **erucamide** into food is a key consideration for its safety assessment. **Erucamide** is an intentionally added substance (IAS) in plastic food contact materials. While it is on the EU list of authorized substances for plastic materials, its migration should not endanger human health. The migration process is influenced by factors such as the type of food, temperature, and contact time.

## Visualizations: Workflows and Mechanisms

### Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a substance like **erucamide**, intended for use in food contact materials.



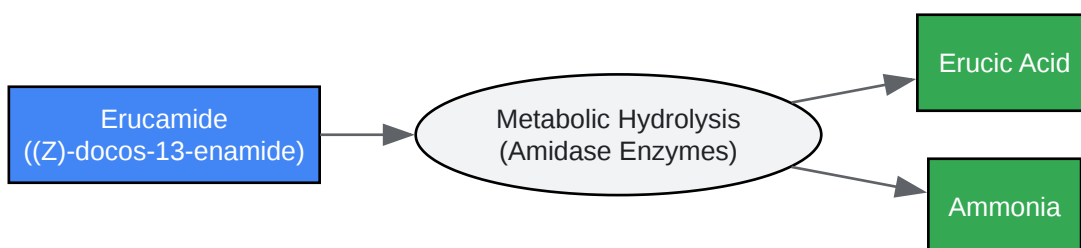
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Figure 1: Toxicological Assessment Workflow for **Erucamide**



## Metabolic Fate of Erucamide

**Erucamide** is a fatty acid amide and is expected to undergo metabolic hydrolysis to its constituent fatty acid, erucic acid, and ammonia. This is a common metabolic pathway for fatty acid amides.

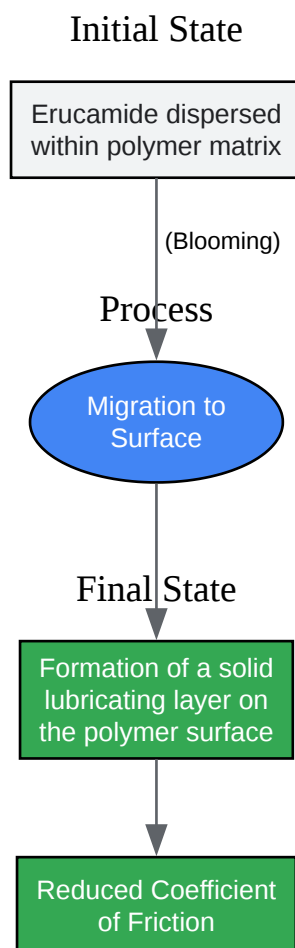


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Figure 2: Metabolic Pathway of **Erucamide**

## Mechanism of Action as a Slip Agent

The primary function of **erucamide** is not based on a biological signaling pathway but on a physical mechanism of migration to the polymer surface.



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Figure 3: Physical Mechanism of **Erucamide** as a Slip Agent

## Conclusion

Based on the comprehensive toxicological data available, **erucamide** demonstrates a very low order of toxicity. It is not acutely toxic, shows no adverse effects in subchronic studies at high dose levels, and is not genotoxic or a developmental toxicant. The concern for carcinogenicity is low. Its safety for use in food contact materials is supported by this low toxicity profile, with the understanding that migration levels from packaging to food should not lead to exposures that would pose a health risk. The available evidence strongly supports the conclusion that when used as intended in polymer manufacturing, **erucamide** does not pose a significant risk to human health.

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